N-methyl-2-(2-methylfuran-3-yl)sulfinyl-N-(thiophen-2-ylmethyl)acetamide
Description
N-methyl-2-(2-methylfuran-3-yl)sulfinyl-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound characterized by its unique structural components, including a furan ring, a thiophene ring, and a sulfinyl group
Properties
IUPAC Name |
N-methyl-2-(2-methylfuran-3-yl)sulfinyl-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-10-12(5-6-17-10)19(16)9-13(15)14(2)8-11-4-3-7-18-11/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCWCCBSWVEKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=O)CC(=O)N(C)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-methylfuran-3-yl)sulfinyl-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Furan Derivative: The initial step involves the synthesis of the 2-methylfuran-3-yl derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfinylation: The furan derivative is then subjected to sulfinylation using reagents such as sulfinyl chlorides in the presence of a base like triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfinylated furan with N-methylthiophen-2-ylmethylamine under conditions that promote amide bond formation, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-methylfuran-3-yl)sulfinyl-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated furan and thiophene derivatives.
Scientific Research Applications
N-methyl-2-(2-methylfuran-3-yl)sulfinyl-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-methyl-2-(2-methylfuran-3-yl)sulfinyl-N-(thiophen-2-ylmethyl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(2-methylfuran-3-yl)sulfonyl-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-methyl-2-(2-methylfuran-3-yl)thio-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
N-methyl-2-(2-methylfuran-3-yl)sulfinyl-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of furan and thiophene rings also provides a unique electronic structure that can be exploited in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
